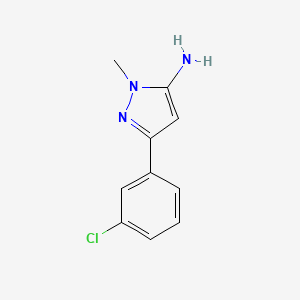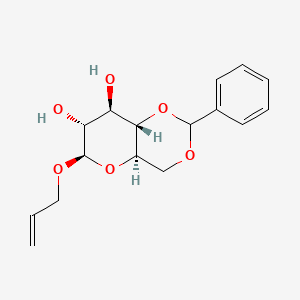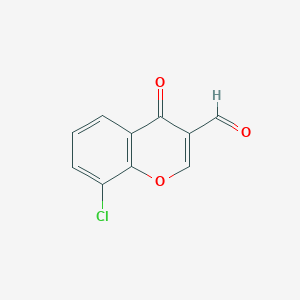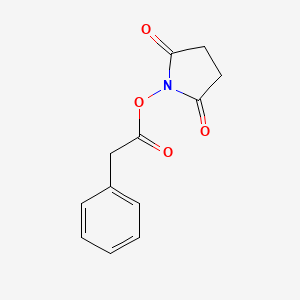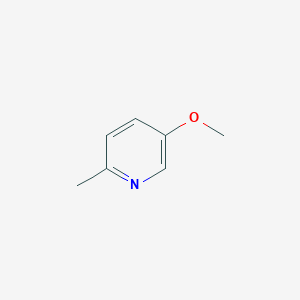
5-Chloropyridin-3,4-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyridine-3,4-diamine is a compound with the molecular weight of 143.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
5-Chloropyridine-2,3-diamine can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .Molecular Structure Analysis
The molecular structure of 5-chloropyridine-2,3-diamine shows that the molecule is nearly planar . The amino groups ortho and meta to the pyridine nitrogen atom twist out of the plane of the molecule in such a way as to minimize contact with one another .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
5-Chloropyridine-3,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 5-Chloropyridin-3,4-diamin, die sich auf sechs einzigartige Anwendungen konzentriert:
Synthese von Aldose-Reduktase-Inhibitoren
This compound wird als Reagenz bei der Synthese von Aldose-Reduktase-Inhibitoren mit antioxidativer Aktivität verwendet. Diese Inhibitoren können helfen, Komplikationen im Zusammenhang mit Diabetes wie Katarakt und Neuropathie zu behandeln .
Regioselektive Funktionalisierung von Imidazopyridinen
Die Verbindung dient als Reagenz für die regioselektive Funktionalisierung von Imidazopyridinen durch Alkenylierung, katalysiert durch einen Pd/Cu-Katalysator. Dieser Prozess ist signifikant bei der Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen .
Herstellung von Aminosäureoxidase-Inhibitoren
Es ist auch an der Herstellung von Aminosäureoxidase-Inhibitoren beteiligt, die wichtig für die Regulierung des Aminosäurespiegels sind und ein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Phenylketonurie haben .
Synthese von β-Glucuronidase-Inhibitoren
This compound wird zur Synthese von β-Glucuronidase-Inhibitoren verwendet, die zur Behandlung bestimmter Krebsarten und lysosomaler Speicherkrankheiten eingesetzt werden können .
Entwicklung von Antikrebsmitteln
Diese Chemikalie wird zur Herstellung von Imidazopyridinderivaten mit Aktivität gegen MCF-7-Brustadenokarzinom verwendet, was zur Entwicklung neuer Antikrebsmittel beiträgt .
Cyclokondensationsreaktionen
Schließlich wird es in Cyclokondensationsreaktionen angewendet, um dihydroxyarensubstituierte Benzimidazole, Chinazoline und größere Ringe herzustellen. Diese Reaktionen sind entscheidend für die Synthese verschiedener biologisch aktiver Moleküle .
Kristallographische und spektroskopische Charakterisierung von 5-Chloropyridin
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that chloropyridines, a broader class of compounds to which 5-chloropyridine-3,4-diamine belongs, are used as intermediates in many chemical reactions .
Mode of Action
It is known that chloropyridines can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom .
Biochemical Pathways
Chloropyridines are known to be involved in the synthesis of various pharmaceuticals and agrochemicals .
Result of Action
It is known that chloropyridines are used as intermediates in the synthesis of various compounds, suggesting that their primary role may be in facilitating chemical transformations .
Action Environment
It is known that the reactivity of chloropyridines can be influenced by factors such as temperature and the presence of other chemical reagents .
Eigenschaften
IUPAC Name |
5-chloropyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXLZNVFZMVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590283 |
Source


|
| Record name | 5-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-42-0 |
Source


|
| Record name | 5-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
